molecular formula C18H26N2O4 B585172 N,N-Diisopropyltryptamine Oxalate CAS No. 1346604-80-5

N,N-Diisopropyltryptamine Oxalate

Cat. No.: B585172
CAS No.: 1346604-80-5
M. Wt: 334.416
InChI Key: OTBAKMLNZXZOCB-UHFFFAOYSA-N
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Description

N,N-Diisopropyltryptamine Oxalate is a synthetic compound belonging to the tryptamine class. It is primarily used in research settings and is known for its hallucinogenic properties. The compound has a molecular formula of C18H26N2O4 and a molecular weight of 334.41 g/mol . It is not intended for diagnostic or therapeutic use and is typically utilized in proteomics research .

Safety and Hazards

N,N-Diisopropyltryptamine Oxalate is intended for research use only and is not intended for diagnostic or therapeutic use . It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diisopropyltryptamine Oxalate can be synthesized through several methods. One common approach involves the reaction of tryptamine with isopropyl iodide in the presence of a tertiary amine. The crude free base is then acidified with anhydrous hydrogen chloride to form the hydrochloride salt . Another method involves the combination of indole with oxalyl chloride to form an acyl chloride intermediate, which is then treated with diisopropylamine to form indol-3-yl-N,N-diisopropylglyoxylamide. This product is subsequently reduced with lithium aluminum hydride to form N,N-Diisopropyltryptamine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that appropriate safety and quality control measures are in place.

Chemical Reactions Analysis

Types of Reactions: N,N-Diisopropyltryptamine Oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled laboratory conditions to ensure the desired outcomes.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like isopropyl iodide . The reactions are usually conducted in an inert atmosphere to prevent unwanted side reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Properties

CAS No.

1346604-80-5

Molecular Formula

C18H26N2O4

Molecular Weight

334.416

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;oxalic acid

InChI

InChI=1S/C16H24N2.C2H2O4/c1-12(2)18(13(3)4)10-9-14-11-17-16-8-6-5-7-15(14)16;3-1(4)2(5)6/h5-8,11-13,17H,9-10H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

OTBAKMLNZXZOCB-UHFFFAOYSA-N

SMILES

CC(C)N(CCC1=CNC2=CC=CC=C21)C(C)C.C(=O)(C(=O)O)O

Synonyms

N,N-Bis(1-methylethyl)-1H-indole-3-ethanamine Oxalate;  3-[2-(Diisopropylamino)ethyl]indole Oxalate;  DiPT Oxalate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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